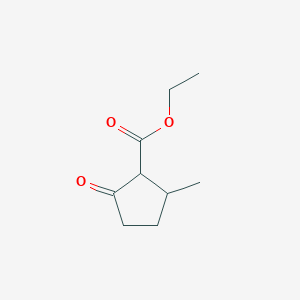

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate

Description

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate is a cyclopentane derivative featuring a 5-membered carbocyclic ring with three key functional groups:

- Ethyl ester at position 1.

- Methyl substituent at position 2.

- Ketone (oxo) at position 3.

The compound’s structure combines steric (methyl group) and electronic (electron-withdrawing ketone and ester) effects, influencing its physicochemical properties and reactivity. Cyclopentane derivatives are widely studied due to their conformational flexibility (puckered ring geometry) and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXYGZNLBXGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58073-90-8 | |

| Record name | ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the Michael addition reaction of 1,3-dicarbonyl derivatives in the presence of a catalyst. For example, the reaction of methyl 2-oxocyclopentane carboxylate with acrolein under specific conditions can yield the desired product . Another method involves the use of zeolite Y as a heterogeneous catalyst to facilitate the Michael addition reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxocyclopentane-1-carboxylate involves its reactivity as a Michael acceptor in conjugate addition reactions. The compound’s ketone and ester functional groups make it a versatile intermediate in various organic synthesis reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of ethyl 2-methyl-5-oxocyclopentane-1-carboxylate, we compare it with analogous cyclopentane carboxylates (Table 1). Key differences in substituents, functional groups, and hydrogen-bonding capabilities are highlighted.

Table 1: Structural and Functional Comparison of Cyclopentane Carboxylates

*Calculated based on molecular formulas.

Key Observations:

Ester Group Variations Ethyl esters (e.g., target compound) exhibit higher lipophilicity and lower volatility compared to methyl esters (e.g., methyl 3-aminocyclopentanecarboxylate) .

Functional Group Influence Ketone (oxo) vs. Amine: The ketone group in the target compound acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents (e.g., acetone, DMSO). In contrast, amine-containing analogs (e.g., methyl 3-aminocyclopentanecarboxylate) can donate hydrogen bonds, favoring interactions with acidic protons in solvents or biological targets .

Conformational Flexibility Cyclopentane rings exhibit non-planar "puckered" conformations. The methyl substituent in the target compound may bias the ring toward specific puckering modes (e.g., envelope or half-chair), influencing crystal packing and intermolecular interactions .

Crystallographic Behavior

- Hydrogen-bonding patterns in crystals are dictated by functional groups. For example, the ketone in the target compound could form C=O···H–C interactions, whereas amine derivatives might engage in N–H···O hydrogen bonds . Software like SHELX and ORTEP-3 are critical for resolving such structural details.

Synthetic Accessibility The presence of an oxo group at position 5 (vs. amino groups in analogs) necessitates distinct synthetic strategies, such as oxidation of alcohol precursors or protection/deprotection steps.

Biological Activity

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate is a compound with notable potential in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure with a carboxylate and a ketone functional group. Its molecular formula is C₇H₁₂O₃, and it has various chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor in conjugate addition reactions. This property allows it to interact with nucleophiles, which may lead to the formation of biologically relevant compounds. Additionally, the compound's reactivity can facilitate enzyme-catalyzed reactions, making it a valuable tool in metabolic pathway studies .

Enzyme Inhibition

This compound has potential applications in enzyme inhibition studies. Compounds with similar structures have been evaluated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, which plays a crucial role in hormone-sensitive cancers . The compound's ability to modulate enzyme activity could be explored further for therapeutic applications.

Case Studies

- Antiproliferative Studies : A series of cyclopentanecarboxylates were synthesized and tested for their antiproliferative activity against HL60 leukemia cells. The results indicated that modifications to the alkyl chain significantly influenced the potency, highlighting the importance of structural variations in enhancing biological activity .

- Enzyme Inhibition : Research on related compounds has shown that cyclopentanecarboxylates can effectively inhibit aromatase activity. This suggests that this compound may also possess similar inhibitory effects, warranting further investigation .

Table 1: Summary of Biological Activities Related to Cyclopentanecarboxylates

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via cyclization or esterification reactions. For example, analogous cyclopentane derivatives are prepared using acid-catalyzed cyclization of β-keto esters (e.g., boron trifluoride etherate as a catalyst) . Optimization involves adjusting catalyst concentration, temperature, and solvent polarity. Post-synthesis purification may include recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR : - and -NMR identify substituents and confirm regiochemistry (e.g., δ ~3.8 ppm for ester -OCH and δ ~2.5 ppm for cyclopentane protons) .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL for refinement) determine bond lengths, angles, and ring puckering. For example, reports a related cyclopentane derivative with R-factor = 0.040, validated via SHELX .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHO: calcd. 182.0943) .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the cyclopentane ring?

- Methodological Answer: The Cremer-Pople method defines ring puckering via amplitude () and phase () coordinates, derived from atomic displacements relative to the mean plane . For example, a pseudorotational analysis can distinguish between envelope or twist conformations, which influence reactivity (e.g., steric hindrance in nucleophilic attacks). Computational tools like Gaussian or ORCA can calculate these parameters from X-ray data .

Q. What strategies address contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer: Discrepancies (e.g., varying -NMR shifts) may arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

- Cross-validation using --COSY or HSQC to assign peaks unambiguously.

- DFT calculations (e.g., B3LYP/6-31G**) to predict NMR shifts and compare with experimental data .

- Re-examining crystallization conditions (e.g., solvent polarity) to rule out polymorphism .

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

- Methodological Answer: Graph-set analysis (as per Etter’s rules) maps hydrogen-bonding motifs (e.g., chains, rings). For cyclopentane derivatives, carbonyl oxygen often acts as an acceptor, forming C=O···H-O/N interactions. These networks affect melting points and solubility. ORTEP-3 can visualize packing diagrams, while Mercury software quantifies intermolecular distances .

Q. What computational approaches (e.g., DFT) predict the electronic properties and reaction mechanisms involving this compound?

- Methodological Answer:

- Reaction Mechanisms : Transition state analysis (e.g., for ester hydrolysis) using M06-2X/cc-pVTZ identifies activation energies and intermediates .

- Electronic Properties : HOMO-LUMO gaps calculated via DFT (e.g., ωB97XD/def2-TZVP) correlate with photostability and redox behavior. Tools like Multiwfn analyze electron density distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.